

2-Hydroxyethyl N-ethyl-N-methylcarbamate: Technical Identification & Characterization Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-hydroxyethyl N-ethyl-N-methylcarbamate*

CAS No.: *1514873-81-4*

Cat. No.: *B2354338*

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Chemical Identity & Core Properties[1][2]

This compound serves as a specialized bifunctional building block, featuring a carbamate core with a secondary hydroxyl group. It is structurally significant as a "green" carbamate intermediate, often employed to avoid the use of phosgene in downstream derivatizations.

Property	Data
Chemical Name	2-hydroxyethyl N-ethyl-N-methylcarbamate
CAS Registry Number	1514873-81-4
IUPAC Name	2-hydroxyethyl N-ethyl(methyl)carbamate
Molecular Formula	C ₆ H ₁₃ NO ₃
Molecular Weight	147.17 g/mol
InChI Key	VVRZUWCQEOLQFB-UHFFFAOYSA-N
SMILES	<chem>CCN(C)C(=O)OCCO</chem>
Physical State	Viscous colorless to pale yellow liquid
Solubility	Soluble in water, ethanol, DMSO, DCM; Immiscible in hexane

Structural Analysis

The molecule possesses three distinct steric zones critical for reactivity:

- Carbamate Linkage (–N–C(=O)–O–): Provides chemical stability against hydrolysis compared to esters, yet susceptible to transesterification under basic conditions.
- N-Terminus (Ethyl/Methyl): The asymmetric substitution creates rotamers observable in NMR spectroscopy due to restricted rotation around the N–CO bond.
- O-Terminus (Hydroxyethyl): A primary alcohol handle available for further functionalization (e.g., phosphorylation, oxidation, or polymerization).

Synthesis & Production Protocols

Method A: The "Green" Ethylene Carbonate Route (Recommended)

This method is preferred for pharmaceutical applications as it avoids the use of toxic chloroformates or phosgene. It relies on the nucleophilic ring-opening of ethylene carbonate by

the secondary amine.

Reaction Logic: The nucleophilic nitrogen of N-ethylmethylamine attacks the carbonyl carbon of ethylene carbonate. The tetrahedral intermediate collapses to open the ring, yielding the 2-hydroxyethyl carbamate directly.

Protocol:

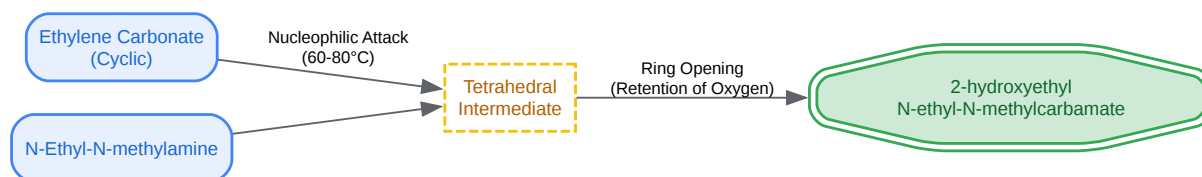
- Reagents: Ethylene carbonate (1.0 equiv), N-ethylmethylamine (1.1 equiv).
- Solvent: Neat (solvent-free) or Toluene (if temperature control is needed).
- Catalyst: None required (autocatalytic) or mild Lewis acid (e.g., Zn(OAc)₂).
- Procedure:
 - Charge ethylene carbonate into a reactor and melt (mp 35–38 °C).
 - Add N-ethylmethylamine dropwise while maintaining temperature at 40–50 °C (exothermic reaction).
 - After addition, heat to 80 °C for 4–6 hours.
 - Monitor: Follow consumption of carbonate via IR (disappearance of cyclic carbonate band at ~1800 cm⁻¹).
- Purification: Vacuum distillation is required to remove excess amine. The product is typically stable and does not require chromatography.

Method B: Chloroformate Route (Traditional)

Use this only if Method A fails or if ethylene carbonate is unavailable.

- Reagents: 2-Hydroxyethyl chloroformate + N-ethylmethylamine + Base (TEA).
- Risk: Higher toxicity; requires careful removal of hydrochloride salts.

Synthesis Pathway Diagram[5][6]



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Figure 1: Nucleophilic ring-opening synthesis pathway for **2-hydroxyethyl N-ethyl-N-methylcarbamate**.

Analytical Identification & Validation

To validate the identity of CAS 1514873-81-4, researchers must account for rotameric splitting in NMR spectra, a common phenomenon in N,N-dialkyl carbamates.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl_3 , 400 MHz

Nucleus	Shift (δ ppm)	Multiplicity	Assignment	Expert Insight
^1H	1.10 – 1.20	Triplet / Multiplet	N-CH ₂ -CH ₃	Split or broadened due to rotamers.
^1H	2.90 / 2.95	Singlet (Split)	N-CH ₃	Distinct rotameric singlets (approx 60:40 ratio).
^1H	3.30 – 3.45	Quartet / Multiplet	N-CH ₂ -CH ₃	Overlaps with O-CH ₂ signals often.
^1H	3.80	Multiplet	-CH ₂ -OH	Shift varies with concentration.
^1H	4.20 – 4.30	Multiplet	-O-CH ₂ -CH ₂ -OH	Deshielded by ester oxygen.
^{13}C	156.5 / 157.0	Singlet	C=O	Diagnostic carbamate carbonyl.

Infrared Spectroscopy (FT-IR)

- 3300–3500 cm^{-1} (Broad): O–H stretch (Strong).
- 1680–1705 cm^{-1} (Strong): C=O stretch (Carbamate). Note: Lower frequency than typical esters due to nitrogen resonance.
- 1250 cm^{-1} : C–N stretch.

Mass Spectrometry (LC-MS)[6]

- Ionization: ESI+
- Molecular Ion: $[\text{M}+\text{H}]^+ = 148.18$ m/z.
- Adducts: $[\text{M}+\text{Na}]^+ = 170.17$ m/z is commonly observed and often dominant.

Applications in Drug Development

Prodrug Linker Systems

The hydroxyethyl tail provides a "self-immolative" potential or a spacer for conjugating drugs. The carbamate bond is stable in plasma but can be cleaved enzymatically or chemically under specific conditions.

Rivastigmine Analog Synthesis

While Rivastigmine utilizes a phenolic carbamate, this aliphatic analog serves as a critical reference standard for impurity profiling and metabolic studies (hydrolysis products).

Polymer Science

Used as a monomer for polyurethane synthesis where the pendant N-ethyl-N-methyl group acts as an internal plasticizer, disrupting hydrogen bonding between urethane chains and lowering the glass transition temperature (T_g).

References

- PubChem. (n.d.). Compound Summary: **2-hydroxyethyl N-ethyl-N-methylcarbamate** (CAS 1514873-81-4). National Library of Medicine. Retrieved from [\[Link\]](#)
- Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (General reference for carbonate-amine chemistry). Retrieved from [\[Link\]](#)
- To cite this document: BenchChem. [2-Hydroxyethyl N-ethyl-N-methylcarbamate: Technical Identification & Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2354338/docs#2-hydroxyethyl-n-ethyl-n-methylcarbamate-technical-identification-characterization-guide\]](https://www.benchchem.com/product/b2354338/docs#2-hydroxyethyl-n-ethyl-n-methylcarbamate-technical-identification-characterization-guide)

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